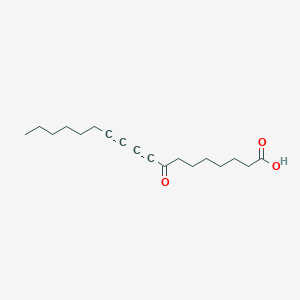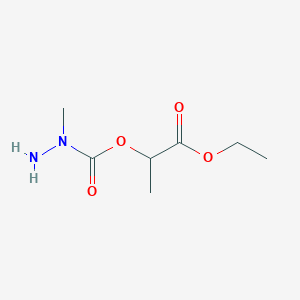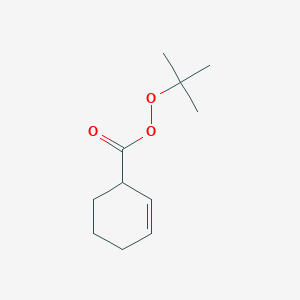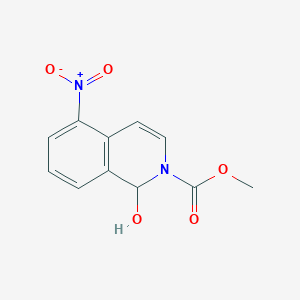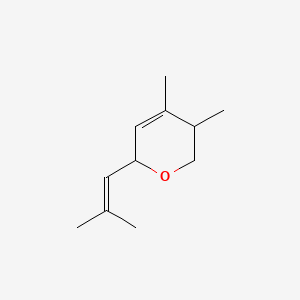
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran is an organic compound with a complex structure that includes a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the pyrolysis of 3-chloro-2,6-dimethyl-1-octene-8-ol. This process is carried out by heating the starting material to a high temperature, typically around 260°C, in the presence of a nitrogen stream . The reaction yields a mixture of cis and trans isomers, which can be separated and purified using vacuum distillation or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes that ensure higher yields and purity. The starting materials are often chlorinated hydrocarbons, and the reaction conditions are optimized to maximize the production of the desired isomer.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenylpropene: This compound shares a similar structural motif but differs in its aromatic ring.
Cyclopentane, (2-methyl-1-propenyl)-: Another related compound with a cyclopentane ring instead of a pyran ring.
Uniqueness
2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran is unique due to its specific ring structure and the presence of multiple methyl groups. These features contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Properties
CAS No. |
64929-56-2 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3,4-dimethyl-6-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H18O/c1-8(2)5-11-6-9(3)10(4)7-12-11/h5-6,10-11H,7H2,1-4H3 |
InChI Key |
WGEIRZDNNHZMRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(C=C1C)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


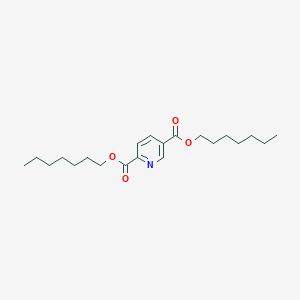
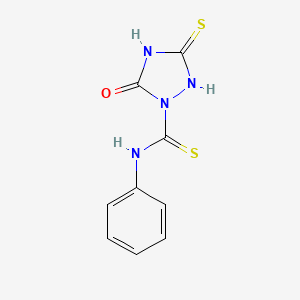

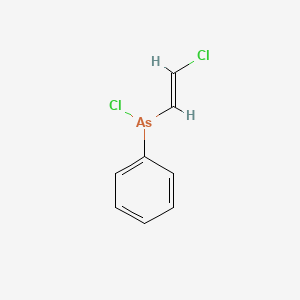
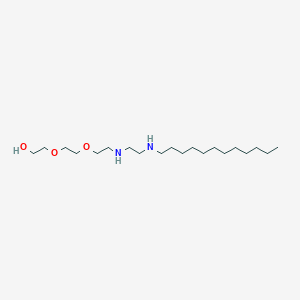
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
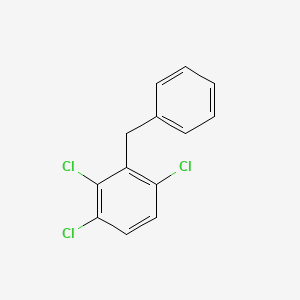
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
